molecular formula C6H9N3O B1404072 4-Aminomethyl-6-methyl-pyridazin-3-OL CAS No. 802021-93-8

4-Aminomethyl-6-methyl-pyridazin-3-OL

Cat. No.: B1404072
CAS No.: 802021-93-8
M. Wt: 139.16 g/mol
InChI Key: RUDUECHLUUQPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl-6-methyl-pyridazin-3-OL is a heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned aza-Diels-Alder reaction, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Aminomethyl-6-methyl-pyridazin-3-OL undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyridazinone derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of alkylated or acylated pyridazine derivatives.

Scientific Research Applications

4-Aminomethyl-6-methyl-pyridazin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminomethyl-6-methyl-pyridazin-3-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets enzymes and receptors involved in inflammatory and hypertensive pathways.

    Pathways Involved: The compound modulates the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain. .

Comparison with Similar Compounds

4-Aminomethyl-6-methyl-pyridazin-3-OL can be compared with other pyridazine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse range of reactions make it a valuable subject of study in medicinal chemistry and beyond.

Properties

IUPAC Name

5-(aminomethyl)-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-5(3-7)6(10)9-8-4/h2H,3,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDUECHLUUQPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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